(6-Aminopyridazin-3-yl)methanol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

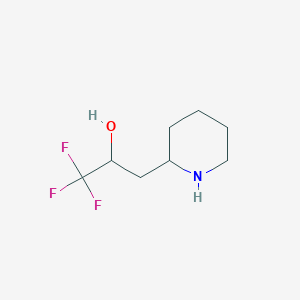

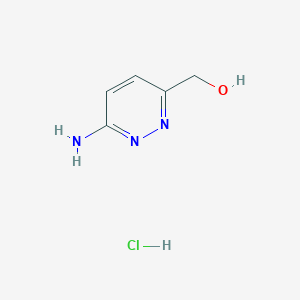

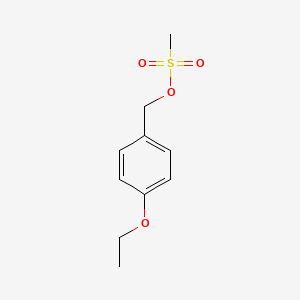

“(6-Aminopyridazin-3-yl)methanol hydrochloride” is a chemical compound with the CAS Number: 2060043-43-6 . It has a molecular weight of 161.59 and its molecular formula is C5H8ClN3O . The compound is a solid in physical form .

Molecular Structure Analysis

The InChI code for “(6-Aminopyridazin-3-yl)methanol hydrochloride” is 1S/C5H7N3O.ClH/c6-5-2-1-4(3-9)7-8-5;/h1-2,9H,3H2,(H2,6,8);1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“(6-Aminopyridazin-3-yl)methanol hydrochloride” is a solid . It has a melting point of 154-155°C . The compound should be stored at room temperature and away from moisture . and 98% .Aplicaciones Científicas De Investigación

Drug Discovery and Development

The pyridazine ring, which is a part of the “(6-Aminopyridazin-3-yl)methanol hydrochloride” compound, has unique physicochemical properties that contribute to its applications in molecular recognition . These properties include weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties can be of importance in drug-target interactions .

Molecular Recognition

The inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development . These properties contribute to unique applications in molecular recognition .

FDA-Approved Drugs

The recent approvals of the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib represent the first examples of FDA-approved drugs that incorporate a pyridazine ring .

Monoamine Oxidase (MAO) Inhibitor

The approved pyridazine-containing drug minaprine was used as a monoamine oxidase (MAO) inhibitor . It was approved in France in 1972 as an atypical antidepressant but was withdrawn in 1996 due to an unacceptable incidence of convulsions .

Human Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonist

The approved pyridazine-containing drug relugolix is a non-peptidic human gonadotropin-releasing hormone (GnRH) receptor antagonist .

Allosteric Inhibitor of Tyrosine Kinase 2 (TYK2)

The approved pyridazine-containing drug deucravacitinib is an allosteric inhibitor of tyrosine kinase 2 (TYK2) .

Agricultural Applications

3-Alkoxypyridazines, which are related to “(6-Aminopyridazin-3-yl)methanol hydrochloride”, have found application in the agricultural arena where a series of 6-(benzyloxy)pyridazin-3-amine derivatives has been studied for their potential to function as weed killers .

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the GHS07 pictogram . Hazard statements associated with the compound include H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely.

Propiedades

IUPAC Name |

(6-aminopyridazin-3-yl)methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O.ClH/c6-5-2-1-4(3-9)7-8-5;/h1-2,9H,3H2,(H2,6,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGENEILFGHFAHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Aminopyridazin-3-yl)methanol hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-methylbenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2537481.png)

![2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-hydroxyphenyl)acetamide](/img/structure/B2537483.png)

![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2537486.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2537487.png)

![1-({[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline](/img/structure/B2537489.png)

![{2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenoxy}acetic acid](/img/structure/B2537493.png)

![2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-pyridyl)-4-pyrimidinol](/img/structure/B2537500.png)